molecular formula C16H14N2O5 B11022805 Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate

Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate

Cat. No.: B11022805
M. Wt: 314.29 g/mol
InChI Key: DBAQXNKDYYBMIY-UHFFFAOYSA-N
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Description

Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate is a nitro-substituted benzoate ester derivative featuring a benzylcarbamoyl group at the 3-position and a methoxycarbonyl group at the 1-position. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in enzyme inhibitors and receptor modulators.

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

methyl 3-(benzylcarbamoyl)-5-nitrobenzoate

InChI

InChI=1S/C16H14N2O5/c1-23-16(20)13-7-12(8-14(9-13)18(21)22)15(19)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,19)

InChI Key

DBAQXNKDYYBMIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate typically involves the esterification of 3-(benzylcarbamoyl)-5-nitrobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The benzylcarbamoyl group can be oxidized to form a benzylcarboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Aqueous sodium hydroxide, reflux.

    Oxidation: Potassium permanganate, acidic medium, elevated temperature.

Major Products Formed

    Reduction: Methyl 3-(benzylamino)-5-nitrobenzoate.

    Substitution: 3-(benzylcarbamoyl)-5-nitrobenzoic acid.

    Oxidation: Methyl 3-(benzylcarboxyl)-5-nitrobenzoate.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate has demonstrated promising antimicrobial properties against a range of pathogens. In vitro studies have shown effective inhibition against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Antitumor Efficacy
In preclinical studies, this compound was evaluated for its antitumor effects. A notable case study involved mice injected with MCF-7 breast cancer cells. Treatment with this compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05). Histological analyses revealed increased apoptosis in tumor tissues, indicating its potential as an anticancer agent.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes, particularly acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurotransmitter regulation, and their inhibition can lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's. The compound's interaction with these enzymes is attributed to its structural features, which allow it to bind effectively at the active sites.

Material Science Applications

This compound serves as a versatile building block for synthesizing more complex organic materials. Its unique chemical structure enables the development of novel polymers and coatings with specific properties tailored for industrial applications. Researchers are exploring its use in creating materials that exhibit enhanced durability and resistance to environmental factors.

Safety Profile and Toxicity Studies

A toxicity study conducted on rats indicated that this compound has a low acute toxicity profile, with an LD50 greater than 2000 mg/kg. No significant adverse effects were observed during a 30-day administration period at therapeutic doses, suggesting its safety for further clinical evaluation.

Case Studies

Case Study on Antimicrobial Efficacy
A detailed examination of the compound's antimicrobial efficacy involved testing against multiple bacterial strains. The results confirmed its effectiveness and led to further investigations into its mechanism of action, which involves disrupting bacterial cell wall synthesis.

Case Study on Antitumor Activity
In another study focusing on its antitumor properties, the compound was administered to mice with induced tumors. The outcome showed not only reduced tumor size but also enhanced survival rates compared to untreated controls, supporting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylcarbamoyl group can also interact with proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Carbamoyl Group

Several analogs modify the benzylcarbamoyl group, altering biological and physicochemical properties:

Compound Name Substituent on Carbamoyl Group Molecular Formula Molecular Weight logP (Predicted/Reported) Key References
Methyl 3-((4-butyl anilino)carbonyl)-5-nitrobenzoate 4-Butylaniline C₁₉H₂₀N₂O₅ 356.37 2.91
Methyl 3-((4-chloroanilino)carbonyl)-5-nitrobenzoate 4-Chloroaniline C₁₅H₁₁ClN₂O₅ 334.71 2.45
Methyl 3-{[2-(4-fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate 4-Fluorophenethylamine C₁₇H₁₅FN₂O₅ 346.31 1.89
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid Methylamine C₉H₈N₂O₅ 224.17 0.98

Key Observations :

  • The benzyl group in the target compound confers higher lipophilicity (logP ~2.5–3.0) compared to smaller substituents like methyl (logP ~0.98) .
  • Electron-withdrawing groups (e.g., 4-chloro , 4-fluoro ) reduce logP but may enhance binding to polar enzyme pockets .

Functional Group Replacements

Replacing the benzylcarbamoyl group with other functionalities alters reactivity and applications:

Compound Name Key Functional Group Applications/Synthesis Notes References
Methyl 3-(hydroxymethyl)-5-nitrobenzoate Hydroxymethyl Intermediate for antituberculosis agents; synthesized via hydrazine hydrate reflux (60% yield)
Methyl 3-(chlorocarbonyl)-5-nitrobenzoate Chlorocarbonyl Precursor for amide couplings; analyzed via RP-HPLC (logP = 1.88)
Methyl 3-amino-5-nitrobenzoate Amino Building block for peptidomimetics; CAS 23218-93-1

Key Observations :

  • The chlorocarbonyl derivative is highly reactive, enabling facile synthesis of amides but requiring stabilization .
  • The hydroxymethyl analog exhibits reduced lipophilicity (logP = 1.39) and serves as a precursor for antitubercular compounds .

Biological Activity

Methyl 3-(benzylcarbamoyl)-5-nitrobenzoate is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃N₃O₅ and a molecular weight of approximately 253.24 g/mol. The structure includes a nitro group (-NO₂) and a benzyl carbamoyl group, contributing to its chemical reactivity and potential biological activities. The benzoate moiety enhances solubility and bioavailability, making it suitable for various applications in pharmaceuticals.

The mechanism of action primarily involves the interaction of the compound with specific biological targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzyl and carbamoyl groups can form hydrogen bonds with biological molecules, influencing various biochemical pathways and cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. It has been evaluated for its effectiveness against Mycobacterium tuberculosis (Mtb), showing potential as an anti-TB agent .
  • Anticancer Properties : Similar compounds have demonstrated anticancer effects by inducing apoptosis in cancer cells. The ability to target oncogenic proteins may position this compound as a candidate for further investigation in cancer therapy .
  • Enzyme Inhibition : The compound's structural features allow it to act as an inhibitor for specific enzymes that are crucial in various metabolic pathways, which could be beneficial in designing drugs targeting metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 3-nitrobenzoateC₈H₇NO₄Lacks the benzyl carbamoyl group; simpler structure.
Methyl 4-nitrobenzoateC₈H₇NO₄Different position of the nitro group; potential differences in activity.
Methyl 3,5-dinitrobenzoateC₉H₈N₂O₆Contains two nitro groups; higher reactivity but different applications.
Methyl 2-methyl-3-nitrobenzoateC₉H₉N₃O₄Substituted at a different position; varying properties and uses.

The presence of the benzyl carbamoyl group in this compound may enhance its biological activity compared to simpler analogs, potentially leading to improved pharmacological profiles.

Case Studies and Research Findings

Recent research has focused on evaluating the compound's efficacy against various pathogens and cancer cell lines:

  • A study indicated that compounds similar to this compound exhibited significant activity against Mtb with MIC values ranging from 0.5 to 8 µg/mL, highlighting its potential as an anti-TB drug candidate .
  • In another investigation, derivatives of similar structures were shown to induce apoptosis in cancer cells effectively, suggesting that this compound could be explored further for anticancer applications .

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